

Application Notes: The Versatility of 4-Phenylbutylamine in Organic Synthesis

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Compound of Interest

Compound Name: 4-Phenylbutylamine

Cat. No.: B088947

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Introduction

4-Phenylbutylamine is a primary amine that features a phenyl group connected to a four-carbon alkyl chain, terminating in a reactive amine group.^{[1][2]} This structure makes it a valuable and versatile building block in organic synthesis, particularly in the development of complex molecules and pharmacologically active compounds.^{[1][3]} Its primary amine functionality allows for a wide range of chemical transformations, including amidation, alkylation, imine formation, and reductive amination, enabling its incorporation into diverse molecular architectures.^[1] The phenylbutyl moiety is also a key scaffold in medicinal chemistry, recognized for its role in compounds designed to interact with biological targets such as monoamine transporters.^[1]

Property	Value
CAS Number	13214-66-9[4]
Molecular Formula	C ₁₀ H ₁₅ N[4]
Molecular Weight	149.23 g/mol [2]
Boiling Point	123-124 °C at 17 mm Hg[4]
Density	0.944 g/mL at 25 °C[4]
Refractive Index	n _{20/D} 1.519[4]
pKa	10.66 ± 0.10 (Predicted)[5]
Synonyms	Benzenebutanamine, 4-Phenylbutan-1-amine[2]

Core Applications in Organic Synthesis

The unique combination of a nucleophilic primary amine and a hydrophobic phenylalkyl chain makes **4-phenylbutylamine** a strategic starting material for several key synthetic transformations.

1. Amide Bond Formation

The synthesis of amides is a fundamental transformation in organic chemistry, and **4-phenylbutylamine** serves as an excellent amine source. It readily reacts with carboxylic acids or their derivatives (such as acyl chlorides and anhydrides) to form stable N-(4-phenylbutyl) amides. Direct amidation from carboxylic acids can be facilitated by coupling agents or through catalytic methods, such as using boric acid, which offers a greener and more atom-economical approach.

2. Imine Synthesis and Reductive Amination

As a primary amine, **4-phenylbutylamine** undergoes condensation reactions with aldehydes and ketones to form imines (Schiff bases).[6] This reaction is typically reversible and can be driven to completion by removing the water formed as a byproduct. The resulting imines are valuable intermediates themselves or can be subsequently reduced in a one-pot process (reductive amination) to yield secondary amines.

3. Synthesis of N-Heterocycles

4-Phenylbutylamine is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are core components of many biologically active molecules.^[1]^[7] A notable example is its use in the synthesis of adenosine derivatives. Specifically, it is used to synthesize N6-(4-Phenylbutyl)adenosine via nucleophilic displacement of the chlorine atom in 6-chloropurine ribonucleoside.^[1]

4. Building Block in Medicinal Chemistry and Drug Discovery

The **4-phenylbutylamine** scaffold is of significant interest to drug development professionals. It is a key component in molecules that inhibit the neuronal reuptake of monoamines like serotonin, dopamine, and norepinephrine.^[1] By incorporating this scaffold, researchers can design and synthesize libraries of compounds to explore structure-activity relationships (SAR) for developing new therapeutics for psychiatric and neurological disorders.^[1]

Experimental Protocols

The following protocols are provided as representative examples of synthetic methods utilizing **4-phenylbutylamine**.

Protocol 1: Boric Acid-Catalyzed Synthesis of N-(4-Phenylbutyl)benzamide

This protocol describes the direct amidation of benzoic acid with **4-phenylbutylamine** using boric acid as a catalyst, a method noted for its operational simplicity and environmental benefits.

Materials and Reagents

Reagent	M.W. (g/mol)	Amount	Moles (mmol)
4-Phenylbutylamine	149.23	1.49 g	10.0
Benzoic Acid	122.12	1.22 g	10.0
Boric Acid	61.83	0.31 g	5.0 (5 mol%)

| Toluene | - | 50 mL | - |

Procedure

- To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add **4-phenylbutylamine** (10.0 mmol), benzoic acid (10.0 mmol), boric acid (0.5 mmol, 5 mol%), and toluene (50 mL).
- Heat the reaction mixture to reflux (approx. 110-111 °C) and maintain for 12-18 hours, or until thin-layer chromatography (TLC) indicates the consumption of starting materials. Water will collect in the Dean-Stark trap.
- Cool the reaction mixture to room temperature.
- Wash the organic mixture sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure amide.

Representative Quantitative Data

Parameter	Value
Yield	85-95%
Purity (by HPLC)	>98%

| Physical State | White Solid |

Protocol 2: Synthesis of N-Benzylidene-**4-phenylbutylamine** (Imine Formation)

This protocol details the formation of an imine from **4-phenylbutylamine** and benzaldehyde.

Materials and Reagents

Reagent	M.W. (g/mol)	Amount	Moles (mmol)
4-Phenylbutylamine	149.23	1.49 g	10.0
Benzaldehyde	106.12	1.06 g	10.0
Methanol	-	30 mL	-

| Magnesium Sulfate (anhydrous) | 120.37 | 2.0 g | - |

Procedure

- Dissolve **4-phenylbutylamine** (10.0 mmol) in methanol (30 mL) in a 100 mL round-bottom flask.
- Add benzaldehyde (10.0 mmol) to the solution at room temperature with stirring.
- Add anhydrous magnesium sulfate to the reaction mixture to act as a dehydrating agent.
- Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
- Once the reaction is complete, filter off the magnesium sulfate and wash the solid with a small amount of methanol.
- Remove the solvent from the filtrate under reduced pressure to yield the crude imine product, which can be used in the next step without further purification or purified by vacuum distillation.

Representative Quantitative Data

Parameter	Value
Yield	>95% (crude)
Purity (by NMR)	>90%

| Physical State | Pale Yellow Oil |

Protocol 3: Synthesis of N6-(4-Phenylbutyl)adenosine

This protocol is based on the nucleophilic aromatic substitution reaction between 6-chloropurine ribonucleoside and **4-phenylbutylamine**.^[1]

Materials and Reagents

Reagent	M.W. (g/mol)	Amount	Moles (mmol)
6-Chloropurine Ribonucleoside	286.68	287 mg	1.0
4-Phenylbutylamine	149.23	224 mg	1.5
Triethylamine (TEA)	101.19	0.21 mL	1.5

| n-Butanol | - | 10 mL | - |

Procedure

- Combine 6-chloropurine ribonucleoside (1.0 mmol), **4-phenylbutylamine** (1.5 mmol), and triethylamine (1.5 mmol) in n-butanol (10 mL) in a sealed reaction vessel.
- Heat the mixture at 100-110 °C for 8-12 hours, monitoring by HPLC or TLC.
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.
- Dissolve the residue in a minimal amount of a suitable solvent mixture (e.g., dichloromethane/methanol).
- Purify the product using column chromatography on silica gel to isolate N6-(4-Phenylbutyl)adenosine.

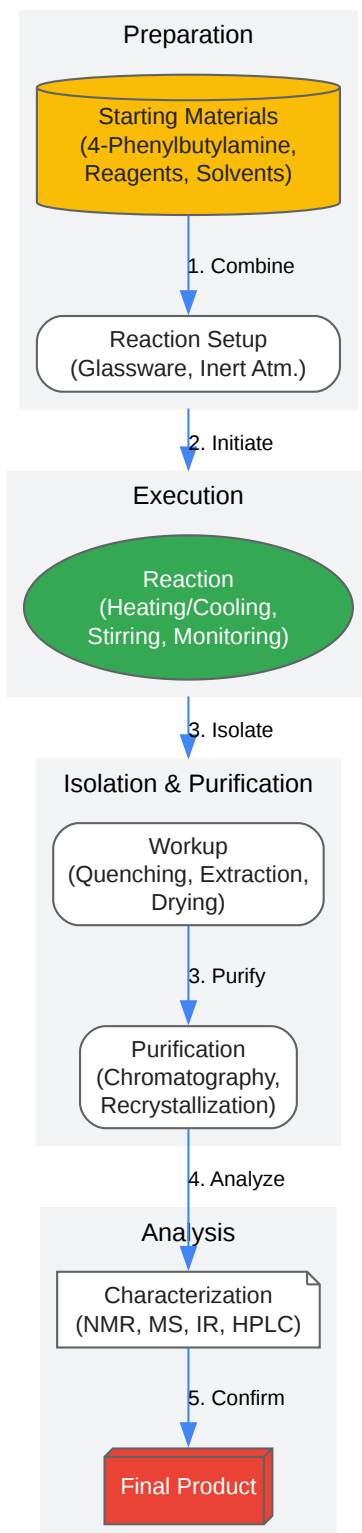
Representative Quantitative Data

Parameter	Value
Yield	60-75%
Purity (by HPLC)	>97%

| Physical State | Off-white Solid |

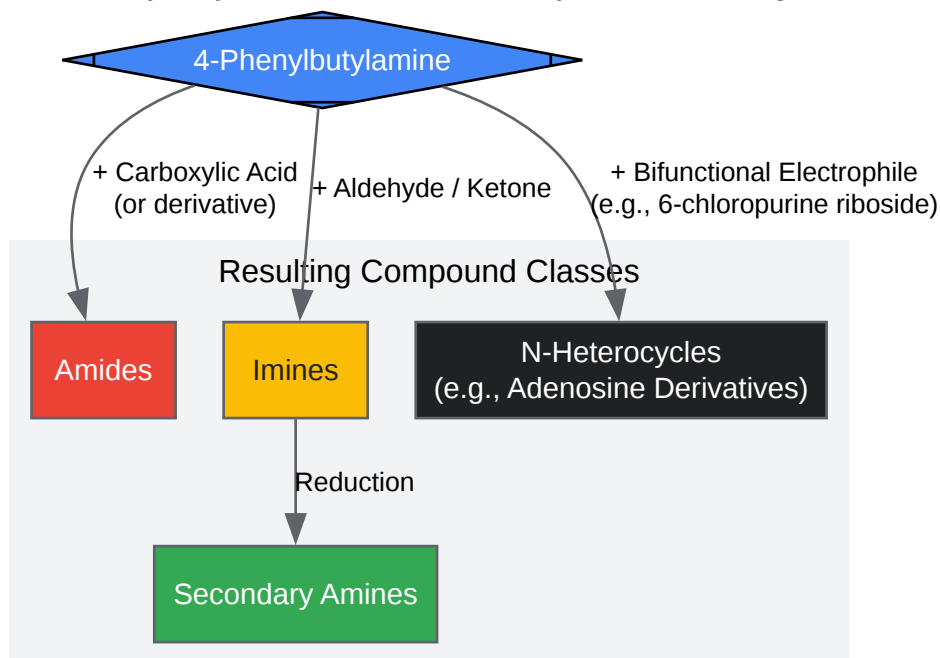
Visualizations

General Workflow for Synthesis using 4-Phenylbutylamine

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Caption: General experimental workflow for organic synthesis.

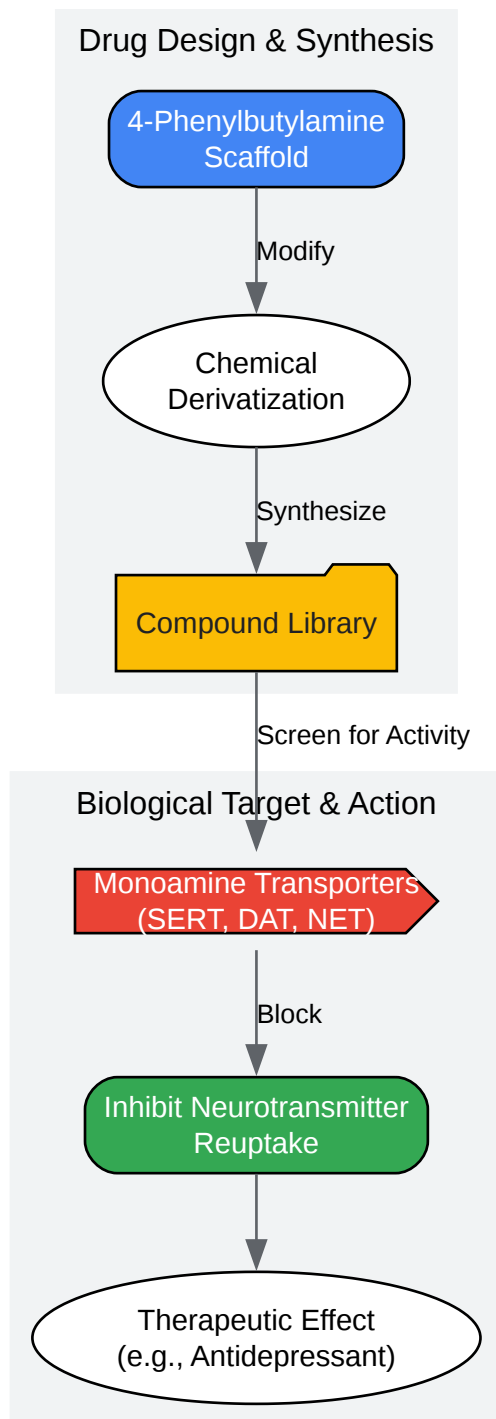
4-Phenylbutylamine as a Versatile Synthetic Building Block



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Caption: **4-Phenylbutylamine** as a central building block.

Conceptual Role in Monoamine Reuptake Inhibitor Design



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Caption: Role of the **4-phenylbutylamine** scaffold in drug design.

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